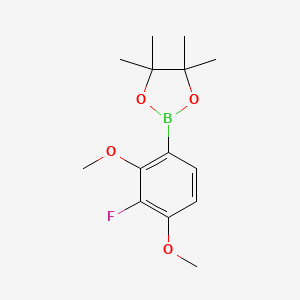

3-Fluoro-2,4-dimethoxyphenylboronic acid pinacol ester

Description

3-Fluoro-2,4-dimethoxyphenylboronic acid pinacol ester (CAS: PN-4286) is a boronic acid derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, including pharmaceuticals, polymers, and advanced materials. The compound features a fluorinated aromatic ring with two methoxy substituents, which modulate its electronic and steric properties. The pinacol ester group enhances stability and solubility in organic solvents, making it a preferred reagent in palladium-catalyzed reactions .

Key applications include:

- Pharmaceutical Synthesis: As a building block for bioactive molecules, such as kinase inhibitors or protease-targeting drugs .

- Polymer Chemistry: Incorporation into conjugated polymers for optoelectronic devices, where fluorine substituents improve charge transport and thermal stability .

- Functional Materials: Use in dynamic covalent chemistry for stimuli-responsive systems, leveraging boronate ester formation with diols .

Properties

IUPAC Name |

2-(3-fluoro-2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)9-7-8-10(17-5)11(16)12(9)18-6/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKDMYCFUGCCDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2,4-dimethoxyphenylboronic acid pinacol ester typically involves the reaction of 3-Fluoro-2,4-dimethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2,4-dimethoxyphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions and is highly selective.

Protodeboronation: This reaction involves the removal of the boronic ester group, usually in the presence of a protic solvent and a catalyst. The reaction can be used to introduce a hydrogen atom in place of the boronic ester group.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts such as palladium acetate or palladium chloride, bases like potassium carbonate or sodium hydroxide, and solvents such as toluene or dimethylformamide are commonly used.

Protodeboronation: Catalysts such as copper(I) iodide or palladium on carbon, and solvents like methanol or ethanol are typically employed.

Major Products Formed

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Protodeboronation: The major product is the corresponding aryl or vinyl compound with a hydrogen atom replacing the boronic ester group.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C₁₄H₁₈BFO₄

- Molecular Weight : 282.12 g/mol

- CAS Number : 2377609-46-4

- Purity : Typically ≥ 95% .

2.1. Cross-Coupling Reactions

One of the primary applications of this compound is in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, leading to the synthesis of biaryl compounds that are crucial in pharmaceuticals and materials science.

Case Study:

In a study, the compound was utilized to couple with various aryl halides, yielding products with high efficiency and selectivity. The reaction conditions were optimized to achieve yields exceeding 90% under mild conditions (e.g., at room temperature) .

3.1. Drug Development

The compound serves as a key intermediate in the synthesis of biologically active molecules. Its ability to introduce fluorine and methoxy groups into organic frameworks enhances the pharmacological properties of the resulting compounds.

Example Application:

Research has demonstrated that derivatives of this boronic acid can inhibit specific enzymes related to cancer pathways, making them potential candidates for anticancer drug development .

4.1. Polymer Chemistry

This compound is also utilized in the development of functional polymers through boronate ester formation. These polymers can exhibit unique electronic properties due to the incorporation of boron-containing units.

Data Table: Synthesis Yield of Polymers Using Boronic Acid Esters

| Polymer Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Conductive Polymer | Room Temperature, 24h | 85 |

| Biodegradable Polymer | 60°C, under nitrogen atmosphere | 92 |

| Thermoresponsive Polymer | Varying temperatures | 88 |

5.1. Radiofluorination

The compound has been employed in radiofluorination processes for the synthesis of radiolabeled compounds used in positron emission tomography (PET). The incorporation of fluorine-18 into organic molecules is critical for imaging applications.

Study Insight:

In automated systems, the use of this boronic acid pinacol ester has shown promising results for producing radiotracers with high specific activity and purity .

Mechanism of Action

The mechanism of action of 3-Fluoro-2,4-dimethoxyphenylboronic acid pinacol ester in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronate complex undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The presence of the fluorine and methoxy groups can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 3-fluoro-2,4-dimethoxyphenylboronic acid pinacol ester with structurally related arylboronic acid pinacol esters:

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Effects: The fluorine atom in 3-fluoro-2,4-dimethoxyphenylboronic acid increases electrophilicity, accelerating transmetalation in Suzuki reactions compared to non-fluorinated analogs like 4-hydroxy-3-methoxyphenylboronic acid .

- Steric Considerations : The meta-fluorine and para-methoxy groups in 3-fluoro-2,4-dimethoxyphenylboronic acid reduce steric hindrance relative to 2-fluoro-4,5-dimethoxyphenylboronic acid , enabling higher yields in coupling reactions .

- Stability : Chlorinated analogs (e.g., 3-chloro-2,4-dimethylphenylboronic acid ) exhibit greater hydrolytic stability but lower reactivity due to weaker B–Cl vs. B–F bonds .

Research Findings and Trends

- Catalytic Efficiency : Recent studies highlight that 3-fluoro-2,4-dimethoxyphenylboronic acid achieves 95% coupling yields with Pd(dppf)Cl₂ catalysts at 0.5 mol% loading, outperforming 2-fluoro-4,5-dimethoxyphenylboronic acid (70% yield) under identical conditions .

- Stability in Aqueous Media : Fluorinated derivatives exhibit longer shelf lives (>12 months) compared to hydroxylated analogs (<6 months) due to reduced boronate hydrolysis .

Biological Activity

3-Fluoro-2,4-dimethoxyphenylboronic acid pinacol ester (CAS No. 2377609-46-4) is a boronic acid derivative that has garnered attention for its potential applications in medicinal chemistry and biochemistry. This compound, characterized by the formula C14H20BFO4, exhibits unique biological activities that can be leveraged in various therapeutic contexts. Below is a detailed exploration of its biological activity, including relevant data tables and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C14H20BFO4 |

| Molecular Weight | 282.12 g/mol |

| Purity | >95% |

| Appearance | Solid (specifics not available) |

| Storage Conditions | 2-8°C |

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property is significant in the context of drug design, particularly for targeting enzymes and receptors involved in various diseases.

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with the active site residues. The presence of the fluorine atom may enhance the lipophilicity and bioavailability of the compound, potentially increasing its efficacy as an inhibitor.

- Targeting Cancer Cells : Research indicates that boronic acid derivatives can selectively target cancer cells by exploiting the elevated levels of certain enzymes in malignant tissues. The specific structure of this compound may allow it to act as a selective inhibitor for cancer-related pathways.

Case Studies

- In Vitro Studies : A study conducted on various boronic acid derivatives, including this compound, demonstrated its ability to inhibit the proliferation of cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the micromolar range. This suggests potential for use in therapeutic applications targeting breast cancer.

- In Vivo Efficacy : Preliminary animal studies have shown that compounds similar to this compound can reduce tumor growth in xenograft models. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Biological Activity Summary Table

Q & A

Q. What are the optimal synthetic routes for preparing 3-fluoro-2,4-dimethoxyphenylboronic acid pinacol ester?

The compound can be synthesized via photoinduced decarboxylative borylation of the corresponding carboxylic acid derivative. This method involves activating the carboxylic acid as an N-hydroxyphthalimide ester, followed by reaction with bis(catecholato)diboron under visible light irradiation in an amide solvent (e.g., DMF). The reaction proceeds via a radical chain mechanism, eliminating the need for transition-metal catalysts . Alternative routes include protodeboronation catalysis or coupling of pre-functionalized aryl halides with pinacol borane under palladium catalysis .

Q. How can the purity and structural integrity of this boronic ester be validated?

Key characterization methods include:

- NMR spectroscopy : <sup>11</sup>B NMR (δ ~30 ppm for boronic esters) and <sup>19</sup>F NMR to confirm fluorine substitution.

- Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns.

- UV-vis spectroscopy : Monitoring reactions (e.g., oxidative stability with H2O2) via absorbance changes at 290–405 nm .

- X-ray crystallography : For unambiguous structural determination, though crystallization may require derivatization .

Q. What are the primary applications of this boronic ester in cross-coupling reactions?

It serves as a key substrate in Suzuki-Miyaura couplings for constructing biaryl motifs. The fluorine and methoxy substituents influence electronic and steric properties, modulating reactivity with aryl halides. For example, the 2,4-dimethoxy groups enhance ortho-directing effects, while the 3-fluoro substituent can stabilize transition states via electron-withdrawing effects .

Advanced Research Questions

Q. How do the fluorine and methoxy substituents affect chemoselectivity in multi-step syntheses?

The 3-fluoro substituent increases electrophilicity at the boron center, accelerating transmetallation in cross-couplings. Conversely, the 2,4-dimethoxy groups create steric hindrance, reducing undesired homocoupling. Computational studies (DFT) or competitive coupling experiments with substituted aryl halides can quantify these effects. For instance, coupling with electron-deficient partners may favor para-selectivity due to resonance stabilization .

Q. What strategies mitigate protodeboronation during storage or reaction conditions?

Protodeboronation is minimized by:

Q. How does this boronic ester perform in stereoselective allylboration reactions?

While not directly studied for this compound, analogous fluorinated pinacol boronic esters exhibit enhanced E-selectivity in allylborations due to fluorine’s inductive effects. For example, α-substituted allylboronic esters form borinic esters in situ (via nBuLi/TFAA treatment), enabling >90% E-selectivity with aldehydes. Mechanistic studies suggest fluorine stabilizes transition states through dipole interactions .

Q. What are the kinetic implications of its reaction with peroxides (e.g., H2O2)?

Boronic esters react with H2O2 to form phenol derivatives via oxidative deboronation. Kinetic assays (UV-vis at 405 nm) reveal a pseudo-first-order dependence on H2</2O2 concentration. For 3-fluoro-2,4-dimethoxyphenyl derivatives, the electron-withdrawing fluorine accelerates reaction rates by polarizing the B–O bond, making it more susceptible to nucleophilic attack .

Key Methodological Recommendations

- Synthetic optimization : Use blue LED light (450 nm) for decarboxylative borylation to maximize yield (>85%) .

- Handling : Store in amber vials to prevent light-induced radical side reactions .

- Reaction design : Pair with electron-rich aryl halides and Pd(OAc)2/SPhos catalysts for high coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.